molecular formula C4H8<br>CH2=C(CH3)2<br>C4H8 B167198 Polyisobutylene CAS No. 9003-27-4

Polyisobutylene

Cat. No.: B167198
CAS No.: 9003-27-4
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline.
2-methylprop-1-ene is an alkene that is prop-1-ene substituted by a methyl group at position 2. It is an alkene and a gas molecular entity.

Mechanism of Action

Target of Action

Polyisobutylene (PIB) is a class of organic polymers prepared by polymerization of isobutene . The primary targets of PIB are the applications where it is used. These include fuel and lubricant additives, adhesives, detergents, and other fine chemicals . It is also used as additives for food & cosmetic products, in chewing gums, as additives in lube oil and fuel, adhesives and sealants .

Mode of Action

The mode of action of PIB is primarily through its interaction with its target applications. PIB is typically colorless gummy solids . Polymerization is typically initiated with a strong Brønsted or Lewis acid . The molecular weight (MW) of the resulting polymer determines the applications . Low MW polyisobutene, a mixture of oligomers with M_n s of about 500, is used as plasticizers . Medium and high MW polyisobutenes, with M_n ≥ 20,000, are components of commercial adhesives .

Biochemical Pathways

The biochemical pathways of PIB involve the polymerization of isobutylene . This allows us to obtain a wide spectrum of polyisobutylenes (PIBs) which differ in their molecular weight characteristics and the chemical structure of chain-end groups . The bulk of the PIBs manufactured worldwide are highly reactive polyisobutylenes (HRPIBs) with –C (Me)=CH_2 end-groups and low-molecular weights (Mn < 5 kDa) .

Result of Action

The result of PIB’s action is the creation of a product with desired characteristics for its target applications. For example, HRPIBs are feedstocks that are in high demand in the manufacturing of additives for fuels and oils, adhesives, detergents, and other fine chemicals .

Action Environment

The action environment of PIB can influence its action, efficacy, and stability. Factors such as temperature and the presence of a strong Brønsted or Lewis acid can influence the polymerization of isobutylene . Furthermore, the properties of PIB products are influenced significantly by their molecular weight characteristics .

Biochemical Analysis

Biochemical Properties

Polyisobutylene does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules in a biological context. Its primary role in biochemistry is as a component of biomaterials, where its unique physical and chemical properties are leveraged .

Cellular Effects

This compound-based biomaterials have been shown to resist fibroblast cell adhesion and biofilm formation . This suggests that this compound can influence cell function by modulating cell adhesion, a critical process in cellular communication, immune response, and tissue repair .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily physical rather than biochemical. It does not bind to biomolecules or alter gene expression. Instead, its effects are due to its physical properties, such as its hydrophobicity and stability .

Temporal Effects in Laboratory Settings

Over time, this compound maintains its stability and does not degrade, making it suitable for long-term applications . Its effects on cellular function, such as its resistance to cell adhesion, remain consistent over time .

Metabolic Pathways

This compound does not participate in metabolic pathways as it is a synthetic polymer and not a naturally occurring biological molecule. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound does not have a specific transport mechanism within cells or tissues. As a hydrophobic polymer, it does not readily cross cell membranes. Its distribution in a biological system would depend on the method of administration and the physical properties of the specific this compound-based material .

Subcellular Localization

This compound does not have a specific subcellular localization as it is not a biological molecule and does not contain targeting signals or undergo post-translational modifications. If introduced into a cell, its localization would likely be determined by passive processes and the cell’s mechanisms for handling foreign substances .

Properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
Record name 1-Propene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID9020748
Record name Isobutene
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS No.

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
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Record name Isobutylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOBUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
50 g
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
C4
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyisobutylene
Reactant of Route 2
Polyisobutylene
Reactant of Route 3
Polyisobutylene
Reactant of Route 4
Polyisobutylene
Reactant of Route 5
Polyisobutylene
Reactant of Route 6
Polyisobutylene

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